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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihyperglycemic agent T-1095A with

other sodium-glucose cotransporter (SGLT) inhibitors. T-1095A, the active metabolite of the

prodrug T-1095, is a dual inhibitor of SGLT1 and SGLT2. This dual-inhibition mechanism

distinguishes it from the more recent and highly selective SGLT2 inhibitors. This document

summarizes key experimental data, outlines detailed experimental protocols, and visualizes

relevant biological pathways to offer an objective assessment of T-1095A's performance

against its alternatives.

Mechanism of Action: Dual Inhibition of SGLT1 and
SGLT2
T-1095 is an orally administered prodrug that is metabolized into its active form, T-1095A.[1][2]

[3][4] T-1095A exerts its antihyperglycemic effect by inhibiting two key sodium-glucose

cotransporters:

SGLT2: Primarily located in the proximal renal tubules, SGLT2 is responsible for the

reabsorption of approximately 90% of the glucose filtered by the kidneys. Inhibition of SGLT2

by T-1095A leads to a significant increase in urinary glucose excretion, thereby lowering

blood glucose levels.[1][5]
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SGLT1: Found in the small intestine and, to a lesser extent, in the kidneys, SGLT1 is

responsible for the absorption of glucose and galactose from the diet. Inhibition of intestinal

SGLT1 by T-1095A delays and reduces glucose absorption from the gut.

This dual mechanism of action, targeting both renal glucose reabsorption and intestinal glucose

absorption, is a key differentiator of T-1095A.

Mechanism of T-1095A Action

Comparative Efficacy of T-1095A and Selective
SGLT2 Inhibitors
While direct head-to-head clinical trials comparing T-1095A with modern selective SGLT2

inhibitors such as canagliflozin, dapagliflozin, and empagliflozin are not available, we can infer

a comparative profile based on their mechanisms and data from preclinical and clinical studies

of each drug class.

Table 1: Antihyperglycemic Effects of T-1095 in Animal Models
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Parameter Animal Model Treatment Details Results

Blood Glucose
STZ-Induced Diabetic

Rats

Single oral dose of T-

1095 (30 and 100

mg/kg)

Markedly lowered

blood glucose levels.

[1][6]

Blood Glucose
STZ-Induced Diabetic

Rats

Single oral dose of T-

1095 (100 mg/kg)

Reduced fasting

plasma glucose from

~18 mM to <5.5 mM.

[6]

Urinary Glucose

Excretion

STZ-Induced Diabetic

Rats

Single oral dose of T-

1095 (30 and 100

mg/kg)

Concomitant increase

in urinary glucose

excretion.[1][6]

Glycemic Control
STZ-Induced Diabetic

Rats

Continuous

administration of T-

1095 (0.1% in diet) for

6 weeks

Improved

hyperglycemia.[1][6]

Glucose Tolerance
STZ-Induced Diabetic

Rats

Continuous

administration of T-

1095 (0.1% in diet) for

6 weeks

Improved glucose

tolerance and insulin

secretion.[1][6]

Table 2: Comparison of T-1095A with Selective SGLT2 Inhibitors
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Feature
T-1095A (Dual
SGLT1/SGLT2 Inhibitor)

Selective SGLT2 Inhibitors
(e.g., Canagliflozin,
Dapagliflozin,
Empagliflozin)

Primary Mechanism

Inhibition of renal glucose

reabsorption (SGLT2) and

intestinal glucose absorption

(SGLT1).

Primarily inhibition of renal

glucose reabsorption (SGLT2).

HbA1c Reduction

Preclinical data suggests

significant reductions. Lack of

extensive clinical trial data

prevents direct comparison.

Clinically proven to reduce

HbA1c by approximately 0.5%

to 1.5%, depending on

baseline HbA1c and dosage.

[3][7]

Blood Pressure
Preclinical data suggests

potential for reduction.

Clinically proven to cause a

modest reduction in systolic

and diastolic blood pressure.

Body Weight
Preclinical data suggests

potential for weight reduction.

Clinically proven to lead to

modest weight loss.

Gastrointestinal Side Effects

Higher potential for

gastrointestinal side effects

(e.g., diarrhea, flatulence) due

to SGLT1 inhibition in the gut.

Lower incidence of

gastrointestinal side effects

compared to dual inhibitors.

Genitourinary Infections

Increased risk of genital and

urinary tract infections due to

glucosuria.

Increased risk of genital and

urinary tract infections.

Experimental Protocols
The validation of T-1095A's antihyperglycemic effects has been predominantly conducted in

preclinical animal models of diabetes. A standard and widely used model is the streptozotocin

(STZ)-induced diabetic rat.

Induction of Diabetes in Rats using Streptozotocin (STZ)
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Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least

one week prior to the experiment.

Fasting: Rats are fasted overnight (12-16 hours) before STZ administration.

STZ Preparation: STZ is dissolved in a cold citrate buffer (0.1 M, pH 4.5) immediately before

injection to prevent degradation.

Induction: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (typically 40-65

mg/kg body weight) is administered.

Hyperglycemia Confirmation: Blood glucose levels are monitored from the tail vein. Diabetes

is typically confirmed 48-72 hours after STZ injection, with fasting blood glucose levels

exceeding 250 mg/dL (or 13.9 mmol/L).
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Experimental Setup

Diabetes Induction

Confirmation & Grouping

Select Male Sprague-Dawley Rats

Acclimatize for 1 week

Fast overnight (12-16h)

Inject STZ (40-65 mg/kg, i.p.)

Prepare STZ in Citrate Buffer (pH 4.5)

Monitor Blood Glucose after 48-72h

Confirm Hyperglycemia (>250 mg/dL)

Group Diabetic Animals for Study

Click to download full resolution via product page

Workflow for STZ-Induced Diabetes

Evaluation of Antihyperglycemic Effects
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Drug Administration: T-1095 is administered orally (p.o.) via gavage at various doses (e.g., 3,

10, 30, 100 mg/kg). A vehicle control group receives the same volume of the vehicle (e.g.,

0.5% carboxymethyl cellulose).

Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time

points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) after drug administration to determine the time-

course of blood glucose changes.

Urinary Glucose Excretion: Rats are housed in metabolic cages to collect urine over a 24-

hour period. The total volume of urine is measured, and the glucose concentration is

determined to calculate the total amount of glucose excreted.

Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample is

taken. The rats are then administered an oral glucose load (e.g., 2 g/kg body weight). T-1095

or vehicle is administered 30 minutes prior to the glucose load. Blood glucose levels are then

measured at various intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose

challenge.

HbA1c Measurement: For chronic studies, blood samples are collected at the beginning and

end of the treatment period to measure the percentage of glycated hemoglobin (HbA1c),

which reflects the average blood glucose levels over the preceding 2-3 months.

Conclusion
T-1095A demonstrates potent antihyperglycemic effects in preclinical models of diabetes,

primarily by inducing glucosuria through the inhibition of renal SGLT2 and secondarily by

delaying intestinal glucose absorption via SGLT1 inhibition. This dual mechanism of action is

unique compared to the highly selective SGLT2 inhibitors that have since been developed and

are now widely used in clinical practice.

The lack of selectivity for SGLT2 over SGLT1 is a critical point of differentiation. While

potentially offering an additional mode of glucose control, the inhibition of intestinal SGLT1 is

also associated with a higher likelihood of gastrointestinal side effects. The selective SGLT2

inhibitors were developed to minimize these off-target effects while retaining the primary benefit

of renal glucose excretion.
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For researchers and drug development professionals, T-1095A serves as an important

pharmacological tool and a foundational molecule in the history of SGLT inhibition.

Understanding its dual-inhibitory profile and comparing it to the more selective agents provides

valuable insights into the structure-activity relationships and the therapeutic trade-offs in

targeting sodium-glucose cotransporters for the management of hyperglycemia. Further

research, including direct comparative studies, would be necessary to fully elucidate the

relative efficacy and safety profile of T-1095A against the current standard of care in SGLT2

inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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